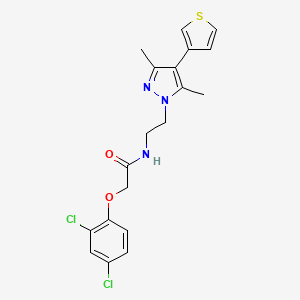

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Description

This compound belongs to the acetamide class of organic molecules, characterized by a central acetamide backbone functionalized with a 2,4-dichlorophenoxy group and a pyrazole-thiophene hybrid moiety. The 2,4-dichlorophenoxy substituent is known for its electron-withdrawing properties, which influence the compound’s electronic distribution and reactivity .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2N3O2S/c1-12-19(14-5-8-27-11-14)13(2)24(23-12)7-6-22-18(25)10-26-17-4-3-15(20)9-16(17)21/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQAJJYVOXSJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multiple steps:

Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

Synthesis of the pyrazolyl intermediate: This step involves the reaction of 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.

Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the pyrazolyl intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups (if present) can be reduced to amines.

Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atoms can yield various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological processes.

Medicine: As a potential therapeutic agent for treating various diseases.

Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s 2,4-dichlorophenoxy group distinguishes it from analogs such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () and N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (). Key differences include:

The thiophene-pyrazole hybrid in the target compound may improve solubility in nonpolar solvents compared to the quinazolinone-based analog (), which is highly polar due to its carbonyl groups.

Structural and Crystallographic Comparisons

The pyrazole ring in the target compound resembles 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (), which exhibits intramolecular N–H···O hydrogen bonding between the acetamide carbonyl and pyrazole NH. However, the thiophene substitution in the target compound likely disrupts such interactions, favoring instead C–H···S or π-stacking with the thiophene ring .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative that incorporates elements known for their biological activity, particularly in the fields of herbicide development and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure that includes:

- 2,4-Dichlorophenoxy group : Known for its herbicidal properties.

- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl) : This moiety may contribute to the compound's biological activity through its interactions with various biological targets.

Molecular Formula

The molecular formula of the compound is .

Herbicidal Activity

The dichlorophenoxy group is primarily recognized for its role as a systemic herbicide . It works by mimicking natural plant hormones (auxins), leading to uncontrolled growth in broadleaf weeds while sparing grasses. This property has been extensively studied:

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant anti-inflammatory effects in models of neuroinflammation:

- Mechanism : Inhibition of pro-inflammatory cytokines and modulation of signaling pathways (NF-kB and p38 MAPK) were observed in vitro and in vivo studies .

| Effect | Observation |

|---|---|

| Nitric Oxide Production | Significant reduction in LPS-stimulated microglial cells . |

| Pro-inflammatory Cytokine Release | Inhibition observed with similar pyrazole derivatives . |

Cytotoxic Activity

The cytotoxic properties of related compounds have been evaluated against various cancer cell lines. For example, one study reported IC50 values indicating selective cytotoxicity towards glioma cells:

| Cell Line | IC50 (µM) | Comparison with Standard (5-FU) |

|---|---|---|

| C6 (glioma) | 5.13 | More effective than 5-FU (8.34 µM) |

| SH-SY5Y | 5.00 | Similar selectivity observed |

These findings suggest that compounds with similar structural features may hold promise for cancer therapy .

Case Study 1: Herbicidal Application

In agricultural trials, formulations containing the compound demonstrated effective control over target weed species while maintaining crop safety. The results indicated a favorable profile for use in integrated pest management systems.

Case Study 2: Neuroprotective Potential

A preclinical study involving a mouse model of Parkinson's disease showed that treatment with structurally related compounds resulted in improved behavioral outcomes and reduced neuroinflammation markers. This suggests potential therapeutic applications for neurodegenerative conditions .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 2,4-dichlorophenoxyacetic acid derivative with a substituted pyrazole-ethylamine precursor. A common approach uses carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in dichloromethane with triethylamine as a base . Key variables for optimization include:

- Solvent choice : Polar aprotic solvents (e.g., DCM) improve reaction efficiency.

- Temperature : Reactions are often conducted at 273 K to minimize side reactions.

- Catalyst : Triethylamine neutralizes HCl byproducts, enhancing yield .

Post-synthesis purification via recrystallization (e.g., methylene chloride slow evaporation) is critical for isolating high-purity crystals .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirms substitution patterns (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm).

- X-ray crystallography : Resolves steric effects, such as dihedral angles between the dichlorophenyl (80.7°) and pyrazole rings (64.8°), which influence molecular conformation .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., C19H17Cl2N3O2) and detects isotopic Cl patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

Methodological Answer: Contradictions may arise from:

- Rotameric forms : Dynamic NMR can identify rotational barriers in the acetamide group.

- Crystallographic vs. solution-state data : X-ray structures (e.g., planar amide groups with N–H⋯O hydrogen bonding ) may differ from solution conformers. Use DFT calculations to model solution-phase dynamics and compare with experimental NMR shifts.

- Impurity interference : LC-MS/MS or preparative HPLC isolates by-products (e.g., unreacted starting materials) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies?

Methodological Answer:

- Core modifications : Compare analogues with varying substituents (e.g., replacing thiophene with phenyl or altering pyrazole methyl groups) to assess bioactivity shifts .

- Molecular docking : Use software like AutoDock Vina to predict binding to target proteins (e.g., enzymes in parasitic pathways). For example, the dichlorophenyl group may occupy hydrophobic pockets, while the pyrazole-thiophene moiety engages in π-π stacking .

- In vitro assays : Pair SAR with enzymatic inhibition or cytotoxicity screens to validate computational predictions.

Q. How can experimental design address challenges in assessing environmental fate or toxicity?

Methodological Answer:

- Degradation studies : Use HPLC-UV/MS to monitor hydrolysis/photolysis products under simulated environmental conditions (pH 7–9, UV light) .

- Ecotoxicological models : Employ Daphnia magna or algal growth inhibition assays to estimate LC50/EC50 values. Correlate results with logP values (predicted ~3.5) to assess bioaccumulation potential .

- QSAR modeling : Predict toxicity endpoints (e.g., LC50 for fish) using software like EPI Suite, incorporating electronic (HOMO/LUMO) and steric descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.